molecular formula C11H16N2O B1501817 3-Pyridinebutanimidic acid ethyl ester CAS No. 887579-26-2

3-Pyridinebutanimidic acid ethyl ester

Cat. No.: B1501817
CAS No.: 887579-26-2
M. Wt: 192.26 g/mol
InChI Key: FJMRWGUVYKOHIM-UHFFFAOYSA-N
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Description

3-Pyridinebutanimidic acid ethyl ester is a nitrogen-containing heterocyclic compound featuring a pyridine ring conjugated with a butanimidic acid ethyl ester moiety.

Properties

CAS No.

887579-26-2

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

ethyl 4-pyridin-3-ylbutanimidate

InChI

InChI=1S/C11H16N2O/c1-2-14-11(12)7-3-5-10-6-4-8-13-9-10/h4,6,8-9,12H,2-3,5,7H2,1H3

InChI Key

FJMRWGUVYKOHIM-UHFFFAOYSA-N

SMILES

CCOC(=N)CCCC1=CN=CC=C1

Canonical SMILES

CCOC(=N)CCCC1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Pyridine-Containing Esters

Aliphatic Ethyl Esters

  • Ethyl 2-methyl-2-butenoate (CAS 55514-48-2): A structurally simpler ester with a molecular weight of 128.17 g/mol and moderate hydrophobicity (Log Kow = 2.18).
  • Myristic Acid Ethyl Ester (CAS 124-06-1): A saturated fatty acid ester with pronounced hydrophobicity, used as a non-polar solvent and lipid membrane model. Unlike 3-pyridinebutanimidic acid ethyl ester, it lacks aromaticity, resulting in distinct solubility and reactivity profiles .

Functional Comparisons

  • Electrochemical Applications: Ethyl esters like propionic acid ethyl ester and butyric acid ethyl ester enhance the cycling stability of lithium-ion battery electrolytes at 60°C.

Research Findings and Data

Table 1: Comparative Properties of Ethyl Esters and Pyridine Derivatives

Compound Molecular Weight (g/mol) Water Solubility Log Kow Key Applications
Ethyl 2-methyl-2-butenoate 128.17 1289 mg/L 2.18 Solvent, intermediate in organic synthesis
Myristic Acid Ethyl Ester 256.43 Insoluble ~7.0* Lipid membrane studies, non-polar solvent
Methyl 2-(diBoc)-3-pyridinyl 381.45 (calculated) N/A N/A Catalysis, protected amine synthesis

*Estimated based on fatty acid ester trends.

Key Observations:

Thermal Stability : Pyridine derivatives often exhibit higher thermal stability than aliphatic esters, which could be advantageous in high-temperature applications (e.g., battery electrolytes) .

Synthetic Challenges : The steric hindrance observed in tert-butoxycarbonyl-protected analogs suggests that synthesizing 3-pyridinebutanimidic acid ethyl ester may require tailored catalysts or protecting-group strategies.

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